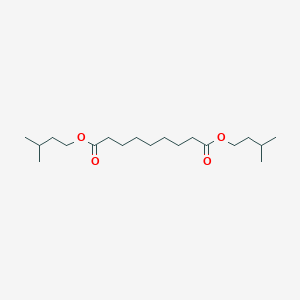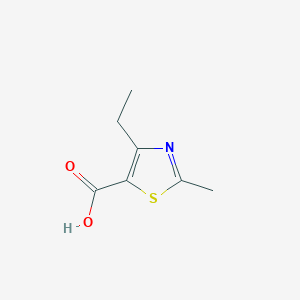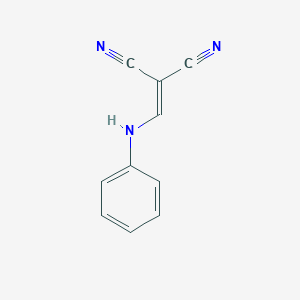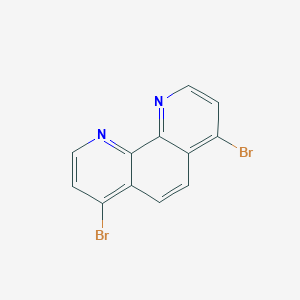
4,7-Dibromo-1,10-phenanthroline
Overview
Description
4,7-Dibromo-1,10-phenanthroline is a halogenated heterocyclic compound that belongs to the phenanthroline family. Phenanthrolines are well-known for their applications in coordination chemistry, where they serve as ligands forming stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method is the transhalogenation reaction, where 4,7-dichloro-1,10-phenanthroline is treated with hydrogen bromide in acetic acid. This reaction proceeds without the need for expensive catalysts or toxic solvents, making it an efficient and environmentally friendly process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the transhalogenation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Formation of 4,7-disubstituted phenanthrolines.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 1,10-phenanthroline.
Scientific Research Applications
4,7-Dibromo-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the study of DNA intercalation and cleavage due to its ability to bind to nucleic acids.
Medicine: Investigated for its potential as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the development of dye-sensitized solar cells and as a building block in supramolecular chemistry
Mechanism of Action
The mechanism of action of 4,7-dibromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological activities. For example, in DNA cleavage studies, the metal complex can generate reactive oxygen species that induce strand breaks in the DNA .
Comparison with Similar Compounds
4,7-Dichloro-1,10-phenanthroline: Similar in structure but less reactive due to the presence of chlorine atoms instead of bromine.
3,8-Dibromo-1,10-phenanthroline: Another brominated phenanthroline with bromine atoms at different positions, leading to different reactivity and applications.
1,10-Phenanthroline: The parent compound without any halogen substitution, widely used in coordination chemistry
Uniqueness: 4,7-Dibromo-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its reactivity and makes it suitable for a broader range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
4,7-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZAIDYHEKUXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464571 | |
| Record name | 4,7-dibromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156492-30-7 | |
| Record name | 4,7-dibromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of bromine atoms on the phenanthroline ring influence the photophysical properties of copper(I) complexes?
A1: Research indicates that the position of bromine substituents on the 1,10-phenanthroline ring significantly impacts the emission properties of copper(I) complexes. [] Specifically, [Cu(P^P)(N^N)][PF6] complexes incorporating 2,9-dibromo-1,10-phenanthroline exhibit blue-shifted emission maxima (λemmax) compared to complexes containing the 3,8- or 4,7-dibromo isomers, both in solution and solid-state. [] This suggests that the steric and electronic effects arising from bromine positioning directly influence the energy levels within the complex, consequently affecting the emitted light color.
Q2: Can 4,7-dibromo-1,10-phenanthroline be further modified to enhance its solubility?
A2: Yes, introducing alkyl chains at the 3 and 8 positions of this compound can significantly improve its solubility. [] This modification is particularly relevant for applications requiring high concentrations of the compound, such as in certain material science or catalytic processes.
Q3: Are there efficient synthetic routes available for producing this compound?
A3: Yes, researchers have developed a convenient method for synthesizing this compound through a transhalogenation reaction using its dichloro analog, 4,7-dichloro-1,10-phenanthroline. [] This method avoids the use of expensive catalysts or toxic solvents, offering a more sustainable and cost-effective approach for its preparation.
Q4: What is the significance of studying copper(I) complexes containing this compound?
A4: Copper(I) complexes featuring this compound and various diphosphine ligands exhibit promising luminescent properties, particularly with high photoluminescence quantum yields observed in some cases. [] These findings suggest potential applications in areas like organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Further research into their stability, processability, and device integration is crucial for realizing their full potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


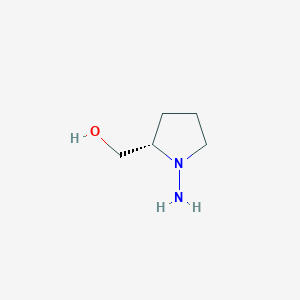
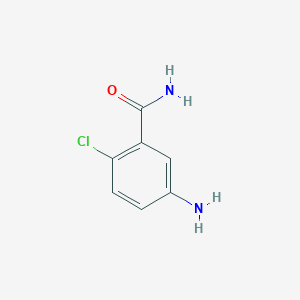
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
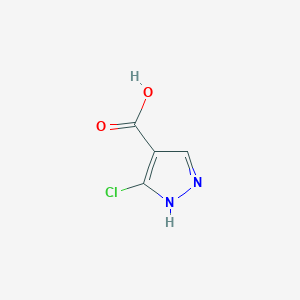
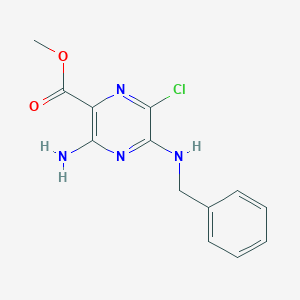

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)


![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

